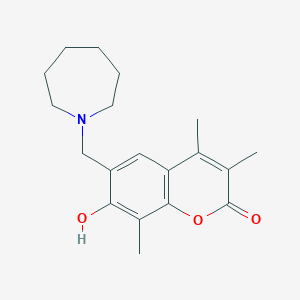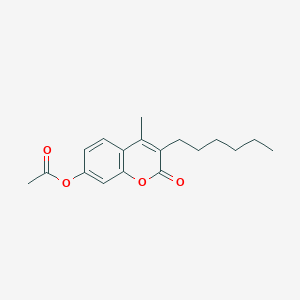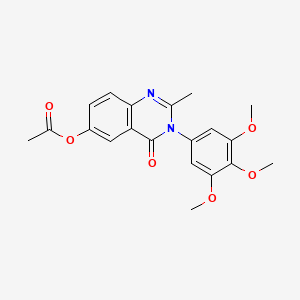
6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core substituted with an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves the condensation of 3-hydroxyflavone with 4-(azepan-1-ylmethyl)benzaldehyde, followed by cyclization and oxidation reactions. The detailed steps are as follows:
Condensation: Dissolve 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde in chloroform and add sodium hydride. Stir the mixture at room temperature for 24 hours.
Acetylation: Add acetic anhydride to the mixture and stir for an additional 24 hours.
Filtration: Add methanol to the mixture and filter the resulting solid. Wash the solid with methanol and dry it under vacuum.
Cyclization: Dissolve the solid in hydrochloric acid and heat the mixture to reflux for 2 hours.
Neutralization: Cool the mixture and add sodium hydroxide to adjust the pH to 9-10. Extract the mixture with chloroform and wash the organic layer with water.
Purification: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure. Purify the resulting solid by column chromatography using a mixture of chloroform and methanol as the eluent.
Oxidation: Cyclize the purified solid by heating it in a mixture of acetic acid and acetic anhydride. Oxidize the resulting product using a mixture of sodium chlorite and acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite and acetic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.
科学的研究の応用
6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways
類似化合物との比較
Similar Compounds
- 6-(azepan-1-ylmethyl)nicotinic acid
- 4-(azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one
- 4-hydroxy-2-quinolones
Uniqueness
6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both a chromenone core and an azepane ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H25NO3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
6-(azepan-1-ylmethyl)-7-hydroxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C19H25NO3/c1-12-13(2)19(22)23-18-14(3)17(21)15(10-16(12)18)11-20-8-6-4-5-7-9-20/h10,21H,4-9,11H2,1-3H3 |
InChIキー |
YXEMXTOIFXHZOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11153647.png)
![trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11153648.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11153655.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153665.png)
![methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11153670.png)

![3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153680.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11153689.png)
![(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)

methanone](/img/structure/B11153706.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153716.png)
